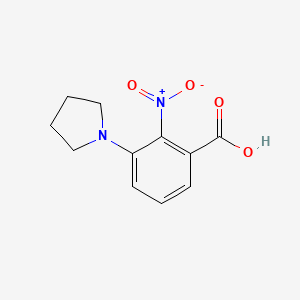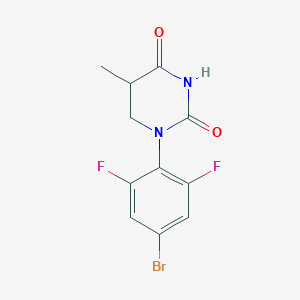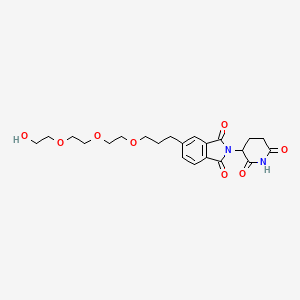
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is a chemical compound with the molecular formula C11H16F3NO5 and a molecular weight of 299.24 g/mol . It is an intermediate in the production of Daunorubicin, an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia.
準備方法
The synthesis of Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide involves multiple steps, starting from the appropriate sugar derivatives. The key steps include the trifluoroacetylation of the amino group and the acetylation of the hydroxyl group. The reaction conditions typically involve the use of trifluoroacetic anhydride and acetic anhydride in the presence of a base such as pyridine. Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a simpler amine group.
Substitution: The acetyl and trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is primarily used in the synthesis of Daunorubicin, which has significant applications in medicine, particularly in cancer treatment. In chemistry, it serves as an intermediate for synthesizing other complex molecules. In biology, it is used in research to study the mechanisms of action of anthracycline antibiotics and their effects on cancer cells. In the industry, it is utilized in the large-scale production of Daunorubicin and related compounds.
作用機序
The mechanism of action of Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is closely related to its role as an intermediate in Daunorubicin synthesis. Daunorubicin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair.
類似化合物との比較
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is unique due to its specific functional groups, which make it an ideal intermediate for Daunorubicin synthesis. Similar compounds include:
- Methyl 2,3,6-Trideoxy-3-(trifluoroacetyl)amino-L-lyxo-hexopyranoside 4-Acetate
- Methyl 4-O-acetyl-2,3,6-trideoxy-3-(2,2,2-trifluoro-1-hydroxyethylidene)amino-L-lyxo-hexopyranoside These compounds share similar structural features but differ in their specific functional groups and reactivity.
特性
分子式 |
C11H16F3NO5 |
|---|---|
分子量 |
299.24 g/mol |
IUPAC名 |
[(2S,3S,6R)-6-methoxy-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C11H16F3NO5/c1-5-9(20-6(2)16)7(4-8(18-3)19-5)15-10(17)11(12,13)14/h5,7-9H,4H2,1-3H3,(H,15,17)/t5-,7?,8+,9+/m0/s1 |
InChIキー |
XMAFQPWDTCGCJH-XMUOSADRSA-N |
異性体SMILES |
C[C@H]1[C@H](C(C[C@@H](O1)OC)NC(=O)C(F)(F)F)OC(=O)C |
正規SMILES |
CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)



![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)


